molecular formula C16H30N4O4S B6782912 [1-(Methoxymethyl)cyclobutyl]-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone

[1-(Methoxymethyl)cyclobutyl]-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone

Cat. No.: B6782912
M. Wt: 374.5 g/mol
InChI Key: KOEWVNFLRSTHJZ-UHFFFAOYSA-N
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Description

[1-(Methoxymethyl)cyclobutyl]-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone: is a complex organic compound that features a cyclobutyl ring, a methoxymethyl group, and a sulfonyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Methoxymethyl)cyclobutyl]-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone typically involves multiple steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction. This involves the reaction of an alkene with a carbene or a photochemical reaction to form the four-membered ring.

    Introduction of the Methoxymethyl Group: The methoxymethyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the cyclobutyl ring is replaced by a methoxymethyl group.

    Sulfonylation of Piperazine: The piperazine ring is sulfonylated using a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonyl piperazine intermediate.

    Coupling Reaction: The final step involves coupling the sulfonyl piperazine intermediate with the methoxymethyl cyclobutyl derivative under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition and sulfonylation steps, as well as advanced purification techniques like high-performance liquid chromatography (HPLC) to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The piperazine rings can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of new piperazine derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, [1-(Methoxymethyl)cyclobutyl]-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the piperazine and sulfonyl groups suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which [1-(Methoxymethyl)cyclobutyl]-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone exerts its effects would depend on its specific biological target. Generally, the sulfonyl piperazine moiety could interact with protein targets, potentially inhibiting enzyme activity or modulating receptor function. The methoxymethyl group might enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    [1-(Methoxymethyl)cyclobutyl]-[4-(4-ethylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.

    [1-(Methoxymethyl)cyclobutyl]-[4-(4-phenylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone: Similar structure but with a phenyl group on the piperazine ring.

Uniqueness

The unique combination of the cyclobutyl ring, methoxymethyl group, and sulfonyl piperazine moiety in [1-(Methoxymethyl)cyclobutyl]-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone provides distinct chemical and biological properties that may not be present in similar compounds. This uniqueness could translate to specific interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

[1-(methoxymethyl)cyclobutyl]-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N4O4S/c1-17-6-10-19(11-7-17)25(22,23)20-12-8-18(9-13-20)15(21)16(14-24-2)4-3-5-16/h3-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOEWVNFLRSTHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3(CCC3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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